5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
CAS No.: 1242570-65-5
Cat. No.: VC11982044
Molecular Formula: C29H16Br2
Molecular Weight: 524.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242570-65-5 |
|---|---|
| Molecular Formula | C29H16Br2 |
| Molecular Weight | 524.2 g/mol |
| IUPAC Name | 5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene] |
| Standard InChI | InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H |
| Standard InChI Key | XXFIREDPLXNSSE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br |
Introduction
Structural Characteristics and Molecular Configuration
The molecular structure of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] is defined by its spiro-conjugation and bromine functionalization:
Core Architecture
The compound consists of two fluorene units connected via a spiro carbon at position 7 of the benzo[c]fluorene moiety and position 9' of the second fluorene. This arrangement creates a non-planar geometry, as illustrated by its InChI representation:
.
Bromine Substitution
The bromine atoms at positions 5 and 9 enhance electron-withdrawing effects, which stabilize the lowest unoccupied molecular orbital (LUMO) and improve electron injection capabilities in OLED devices. This substitution pattern also reduces vibrational relaxation pathways, leading to narrower emission spectra.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1242570-65-5 |
| Molecular Formula | |
| Molecular Weight | 524.2 g/mol |
| Exact Mass | 521.962 Da |
| SMILES Notation | C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br |
| XLogP3 | 8.71 (estimated) |
Synthesis and Purification
Industrial synthesis of 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] involves sequential functionalization of preformed spiro intermediates. While proprietary methods limit public disclosure, general steps include:
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Spiro Core Formation: Cyclization reactions to create the central spiro carbon linkage.
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Bromination: Electrophilic aromatic substitution using bromine or bromosuccinimide (NBS) under controlled conditions.
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Purification: Column chromatography and recrystallization to achieve >98% purity, as verified by HPLC.
Challenges in synthesis include minimizing di-brominated byproducts and ensuring regioselectivity at the 5 and 9 positions. Advanced catalytic systems and low-temperature reactions are employed to address these issues.
Physical and Chemical Properties
The compound’s physicochemical profile is shaped by its aromaticity and halogen content:
Solubility and Stability
5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] exhibits limited solubility in polar solvents but dissolves readily in chlorinated hydrocarbons (e.g., dichloromethane) and aromatic solvents (e.g., toluene). Its stability under ambient conditions makes it suitable for long-term device operation.
Thermal Behavior
While specific melting and boiling points are undisclosed, thermogravimetric analysis (TGA) reveals decomposition onset above 300°C, indicating robust thermal stability for high-temperature processing.
Applications in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
In OLED architectures, this compound serves as a host material in emissive layers, where its wide bandgap () facilitates efficient energy transfer to dopants like iridium complexes. Devices incorporating 5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene] demonstrate:
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External Quantum Efficiency (EQE): Up to 18%, surpassing conventional hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).
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Lifetime (LT50): >10,000 hours at 1,000 cd/m², attributed to reduced exciton-polaron annihilation.
Polymer Light-Emitting Diodes (PLEDs)
When blended with conjugated polymers (e.g., polyfluorenes), the compound enhances hole mobility by 40% compared to non-spiro analogues, enabling lower driving voltages and higher brightness.
Research Findings and Performance Metrics
Recent studies underscore the compound’s superiority in optoelectronic applications:
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Charge Transport: Time-of-flight (TOF) measurements reveal electron mobility of , critical for balanced carrier injection.
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Emission Characteristics: Photoluminescence (PL) spectra show a peak at 460 nm (blue emission) with a full-width half-maximum (FWHM) of 35 nm, ideal for high-color-purity displays.
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